1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-iodophenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 2. Its synthesis typically involves click chemistry, where aryl azides react with acetylene derivatives under copper catalysis . The iodine substituent on the phenyl ring enhances steric bulk and electronic effects, influencing reactivity and binding properties in metal complexes .
Properties
IUPAC Name |
1-(4-iodophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOVDBQJVBKCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process starting from readily available precursors. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction, where an iodine source reacts with a phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests against various bacterial strains (including Staphylococcus aureus and Escherichia coli) demonstrated significant inhibitory effects. The compound exhibited binding affinities to target enzymes like DNA gyrase, suggesting mechanisms for its antimicrobial action .
Anticancer Properties
Research indicates that derivatives of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid show cytotoxic effects against cancer cell lines such as HCT116 (colon carcinoma), HeLa (cervical carcinoma), and MCF7 (breast adenocarcinoma). Molecular docking studies revealed promising interactions with cancer-related targets, indicating its potential in drug design for cancer therapy .
Material Science Applications
The compound's unique structural features make it suitable for applications in materials science. Its ability to form coordination complexes with metals can lead to the development of new materials with specific electronic or optical properties. Additionally, it can be incorporated into polymer matrices to enhance material performance.
Agricultural Chemistry
In agricultural contexts, derivatives of this compound have been explored for their potential as fungicides and herbicides. The presence of the triazole ring is known to impart antifungal properties, making it a candidate for developing new agrochemicals aimed at crop protection.
Case Study 1: Antimicrobial Screening
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy. Among these, the derivative containing this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine Minimum Inhibitory Concentrations (MICs), revealing that this compound could serve as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized several triazole derivatives and tested them against different cancer cell lines. The results indicated that compounds featuring the this compound moiety exhibited significant cytotoxicity compared to standard chemotherapeutics. The study employed both in vitro assays and molecular modeling to elucidate the mechanisms of action .
Biological Activity
1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Chemical Formula : C₁₀H₈IN₃O₂
- Molecular Weight : 329.1 g/mol
- IUPAC Name : 1-(4-iodophenyl)-5-methyltriazole-4-carboxylic acid
- Appearance : Powder
- Storage Temperature : Room Temperature
Anticancer Activity
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit notable anticancer properties. For instance, a study reported that derivatives of 1H-1,2,3-triazole-4-carboxamides demonstrated selective cytotoxicity against various cancer cell lines. The compound's structure allows it to interfere with critical cellular processes, leading to apoptosis in cancer cells.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 9.6 | Induces apoptosis via mitochondrial disruption |
| Compound B | Jurkat T-cells | 15.0 | DNA fragmentation and chromatin condensation |
| Compound C | L1210 (Leukemia) | 12.5 | Inhibition of cell proliferation |
Antimicrobial Activity
The triazole ring is also recognized for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. Studies have highlighted the potential of these compounds in treating infections caused by resistant bacteria.
Table 2: Antimicrobial Efficacy of Triazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
| Compound F | Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, triazole derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Study on Antiproliferative Effects : A recent investigation assessed the antiproliferative activity of various triazole derivatives on human cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity compared to parent compounds .
- Mechanistic Insights into Apoptosis : Another study focused on the mechanisms by which triazole derivatives induce apoptosis in leukemic cells. It was found that these compounds lead to mitochondrial membrane potential loss and subsequent activation of caspases .
- In Vivo Studies : Animal model studies demonstrated that administration of triazole derivatives resulted in reduced tumor growth and improved survival rates in mice bearing xenograft tumors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural analogs of this compound differ primarily in the substituents on the phenyl ring or the triazole core. Key examples include:
Key Observations :
Reactivity Differences :
Tautomerism and Stability
- Formyl Analogs : Exhibit ring-chain tautomerism between open aldehyde (80%) and cyclic hemiacetal (20%) forms. Dominance of the open form is confirmed by NMR (aldehyde signal at 180.7 ppm in $^{13}\text{C}$ NMR) .
- Target Compound : Lacks tautomerism due to the absence of a formyl group, enhancing stability in acidic/basic conditions .
Coordination Chemistry
Key Insight : The iodine substituent in the target compound enhances π-π stacking and van der Waals interactions in crystal structures, improving MOF stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
